Synthesis of tributyl(1-cyclohexen-1-yl)stannane
Synthesis of tributyl(1-cyclohexen-1-yl)stannane
An In-depth Technical Guide to the Synthesis of Tributyl(1-cyclohexen-1-yl)stannane
Abstract
Tributyl(1-cyclohexen-1-yl)stannane is a pivotal organometallic reagent, primarily utilized as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its ability to introduce a cyclohexenyl moiety into complex molecular architectures makes it an invaluable tool for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing tributyl(1-cyclohexen-1-yl)stannane, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the available routes. The discussion is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical guidance.
Introduction: The Strategic Importance of Vinylstannanes
Vinylstannanes, a class of organotin compounds characterized by a tin atom bonded to a carbon-carbon double bond, are workhorse reagents in modern organic synthesis. Their stability to air and moisture, tolerance of a wide array of functional groups, and predictable reactivity make them superior reagents for specific applications.[1][3] The Stille reaction, a Nobel Prize-winning transformation, leverages these attributes to construct C(sp²)-C(sp²) bonds with exceptional reliability and stereochemical control.[2][4]
Tributyl(1-cyclohexen-1-yl)stannane, the subject of this guide, serves as a versatile building block for introducing the 1-cyclohexenyl group, a common structural motif in natural products and pharmacologically active compounds.[5] This guide will explore the most effective and commonly employed strategies for its synthesis, focusing on hydrostannylation of alkynes and palladium-catalyzed reactions of cyclohexenyl electrophiles.
Overview of Primary Synthetic Strategies
The synthesis of tributyl(1-cyclohexen-1-yl)stannane can be approached from several distinct starting materials. The choice of strategy often depends on precursor availability, desired regioselectivity, and tolerance for specific reaction conditions. The three primary pathways are:
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Hydrostannylation of 1-Ethynylcyclohexene: The direct addition of a tin hydride across the alkyne. This is a highly atom-economical approach.[6]
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Palladium-Catalyzed Coupling with Cyclohexenyl Electrophiles: The use of pre-functionalized cyclohexene derivatives, such as vinyl triflates or halides, which undergo coupling with a tin nucleophile.[7][8]
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Trapping of Cyclohexenyl Anions: The generation of a vinyllithium or Grignard reagent from a vinyl halide, which is then quenched with a tributyltin electrophile.[9][10]
Caption: Primary synthetic routes to tributyl(1-cyclohexen-1-yl)stannane.
Method 1: Catalytic Hydrostannylation of 1-Ethynylcyclohexene
Hydrostannylation, the addition of a tin-hydrogen bond across an unsaturated carbon-carbon bond, is a powerful and direct method for preparing vinylstannanes.[6] The reaction can be initiated by radicals or, more commonly and with greater control, by transition metal catalysts.[11][12]
Causality and Mechanistic Considerations
The key challenge in the hydrostannylation of a terminal alkyne like 1-ethynylcyclohexene is controlling the regioselectivity. The addition can yield three possible isomers: the desired α-vinylstannane, the β-(E)-vinylstannane, and the β-(Z)-vinylstannane.
Caption: Regiochemical outcomes of hydrostannylation.
Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely used and generally favor the formation of the α- and β-(E)-isomers via a syn-addition mechanism.[12] Recent advances have shown that heterobimetallic catalysts, such as those combining copper and iron, can provide excellent selectivity for the α-vinylstannane (Markovnikov product), which is often challenging to obtain otherwise.[13][14][15] Conversely, platinum-based catalysts often exhibit high selectivity for the linear β-(E)-vinylstannane.[11] For the synthesis of the target α-isomer, palladium catalysis remains a reliable and accessible choice.
Experimental Protocol: Palladium-Catalyzed Hydrostannylation
This protocol is adapted from established procedures for the palladium-catalyzed hydrostannylation of terminal alkynes.[12]
Materials and Equipment:
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1-Ethynylcyclohexene
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Tributyltin hydride (Bu₃SnH)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Anhydrous, degassed solvent (e.g., THF or toluene)
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Schlenk flask or oven-dried round-bottom flask with reflux condenser
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Inert atmosphere (Argon or Nitrogen)
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Standard glassware, syringes, and magnetic stirrer
Step-by-Step Procedure:
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Apparatus Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
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Reagent Preparation: In the flask, dissolve 1-ethynylcyclohexene (1.0 eq) and a catalytic amount of Pd(PPh₃)₄ (0.1-1 mol%) in anhydrous, degassed THF.
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Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add tributyltin hydride (1.0-1.1 eq) dropwise via syringe over 5-10 minutes. Caution: Tributyltin hydride is toxic and should be handled in a well-ventilated fume hood.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the acetylenic proton.
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Work-up and Purification:
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Upon completion, concentrate the reaction mixture under reduced pressure.
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The crude product, often a dark oil, can be purified by flash column chromatography on silica gel. A nonpolar eluent system (e.g., hexanes) is typically used. Note: Organotin compounds can be challenging to separate. Pre-treating the crude mixture by stirring with an aqueous KF solution can help precipitate tin byproducts as insoluble fluorides, which can then be removed by filtration through Celite.[5]
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Alternatively, for volatile products, vacuum distillation can be an effective purification method.
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| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) of α-isomer | Reference |
| Pd(PPh₃)₄ (0.1 mol%) | CH₂Cl₂ | 0 → RT | <1 | ~40-60% (as part of mixture) | [12] |
| MeIMesCu–FeCp(CO)₂ | THF | 25 | 12 | >90% (for similar alkynes) | [15] |
| PtCl₂/XPhos | Toluene | 80 | 16 | Low (favors β-isomer) | [11] |
Method 2: Stannylation of Cyclohexenyl Triflates
An alternative and highly effective strategy involves the palladium-catalyzed cross-coupling of a cyclohexenyl triflate with a distannane reagent, typically hexabutylditin [(Bu₃Sn)₂]. This method is advantageous as the required vinyl triflate is readily prepared in a regioselective manner from the corresponding ketone, cyclohexanone.[7][8]
Causality and Mechanistic Considerations
This reaction follows a standard Stille-type catalytic cycle. The key steps are the oxidative addition of the Pd(0) catalyst into the carbon-oxygen bond of the vinyl triflate, followed by transmetalation with hexabutylditin, and finally, reductive elimination to yield the vinylstannane product and regenerate the Pd(0) catalyst.[1][3] The addition of lithium chloride is crucial; it is believed to facilitate the transmetalation step by forming a more reactive stannate species or by acting as a ligand on the palladium center.[7]
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